molecular formula C16H19Cl2NO2 B2954564 tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1415468-87-9

tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B2954564
CAS RN: 1415468-87-9
M. Wt: 328.23
InChI Key: VZRUXBWFFRFAEW-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. In

Scientific Research Applications

Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, plays a crucial role as an intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for this compound was developed, which is significant for cancer therapeutics, especially targeting the PI3K/AKT/mTOR pathway crucial in cell growth and survival. It's noteworthy for its potential to overcome drug resistance in cancer treatment (Zhang, Ye, Xu, & Xu, 2018).

Crystal Structure Studies

X-ray studies of similar compounds, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, reveal their structural intricacies. These compounds exhibit molecular packing driven by strong hydrogen bonds, forming infinite chains in the crystal structure. This structural knowledge is essential for understanding the properties and potential applications of these compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Synthesis and Characterization of Schiff Base Compounds

The compound is used in synthesizing Schiff base compounds, characterized by FTIR, 1H and 13C NMR spectroscopy, and X-ray crystallographic analysis. These Schiff bases are crucial in various applications, including medicinal chemistry and material science (Çolak, Karayel, Buldurun, & Turan, 2021).

Enantioselective Synthesis

Enantioselective synthesis using related compounds, such as N-tert-butyl disubstituted pyrrolidines, is significant in medicinal chemistry. This method offers a practical approach to synthesizing chiral compounds, essential in drug development and synthesis of bioactive molecules (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Polymer Synthesis

It is used in synthesizing polymers with specific properties like solubility, thermal stability, and mechanical strength. These polymers have applications in materials science and engineering (Hsiao, Yang, & Chen, 2000).

properties

IUPAC Name

tert-butyl 4-(3,5-dichlorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO2/c1-16(2,3)21-15(20)19-6-4-11(5-7-19)12-8-13(17)10-14(18)9-12/h4,8-10H,5-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRUXBWFFRFAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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